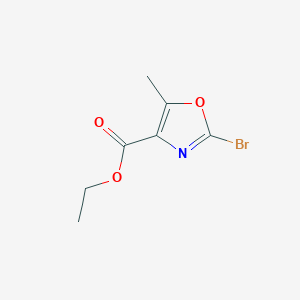
2-Bromo-5-méthyl-oxazole-4-carboxylate d’éthyle
Vue d'ensemble
Description
Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is a synthetic organic compound that contains an oxazole ring and a carboxylate group. It is also known as 2-Bromo-4-methyl-oxazole-5-carboxylic acid ethyl ester . The compound has a molecular weight of 234.05 .
Molecular Structure Analysis
The molecular formula of Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is C7H8BrNO3 . The InChI code for the compound is 1S/C7H8BrNO3/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3 .Physical And Chemical Properties Analysis
Ethyl 2-bromo-5-methyl-oxazole-4-carboxylate is an off-white solid . It should be stored in a freezer to maintain its stability .Applications De Recherche Scientifique
Applications pharmaceutiques
L’oxazole-5-carboxylate d’éthyle, un dérivé de l’oxazole, est utilisé dans l’industrie pharmaceutique . L’oxazole et ses dérivés font partie d’un grand nombre de médicaments et de molécules biologiquement pertinentes . Ils possèdent un large éventail d’activités biologiques, ce qui a attiré l’attention des chercheurs du monde entier .
Intermédiaire organique
Ce composé sert d’intermédiaire organique . Les intermédiaires organiques sont souvent utilisés dans la synthèse d’autres composés organiques complexes.
Diode électroluminescente organique (OLED)
L’oxazole-5-carboxylate d’éthyle est également utilisé dans la production de diodes électroluminescentes organiques (OLED) . Les OLED sont utilisées dans la création d’écrans numériques dans des appareils tels que les écrans de télévision, les moniteurs d’ordinateur et les systèmes portables tels que les smartphones, les consoles de jeux portables et les assistants numériques personnels.
Activités biologiques
Les dérivés de l’oxazole ont montré une variété d’activités biologiques, y compris des activités antimicrobiennes , anticancéreuses , antituberculeuses , anti-inflammatoires , antidiabétiques , anti-obésité , et antioxydantes . Cela les rend précieux pour les applications médicales.
Activité antimicrobienne
Certains dérivés de l’oxazole ont montré une activité antimicrobienne contre les bactéries et les champignons . Par exemple, un nouveau composé a présenté une activité antimicrobienne faible à modérée .
Activité cytotoxique
Un mélange de certains dérivés de l’oxazole a montré une faible activité cytotoxique contre les lignées cellulaires cancéreuses testées . Cela suggère des applications potentielles dans le traitement du cancer.
Activité anti-biofilm
Certains dérivés de l’oxazole ont été trouvés pour interférer avec la formation de biofilm de Staphylococcus aureus . Les biofilms sont une préoccupation majeure dans les milieux médicaux en raison de leur résistance aux antibiotiques et aux désinfectants.
Synthèse de nouvelles entités chimiques
L’oxazole est un noyau hétérocyclique important utilisé comme intermédiaires pour la synthèse de nouvelles entités chimiques en chimie médicinale . Cela en fait un composé précieux dans le développement de nouveaux médicaments et thérapies.
Mécanisme D'action
The mechanism of action of oxazole derivatives often involves interaction with biological targets such as enzymes or receptors, leading to changes in cellular processes. The exact mode of action would depend on the specific target and the nature of the interaction .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and efficacy. Factors such as the compound’s chemical structure, formulation, route of administration, and patient-specific factors can influence these pharmacokinetic properties .
The action of a compound can also be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. These factors can affect the stability of the compound, its interaction with its target, and its overall efficacy .
Propriétés
IUPAC Name |
ethyl 2-bromo-5-methyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO3/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAJVACDXDXTJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201263275 | |
| Record name | Ethyl 2-bromo-5-methyl-4-oxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187582-59-7 | |
| Record name | Ethyl 2-bromo-5-methyl-4-oxazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187582-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-bromo-5-methyl-4-oxazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201263275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-bromo-5-methyl-1,3-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1468179.png)
![2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1468180.png)
![1-[4-(Methylsulfonyl)-3-nitrophenyl]pyrrolidine](/img/structure/B1468181.png)

![Ethyl 2-[2-(2-phenylacetyl)hydrazino]nicotinate](/img/structure/B1468186.png)


